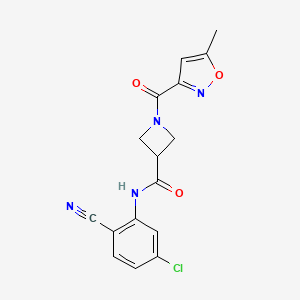

N-(5-chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide

Description

N-(5-Chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a heterocyclic compound featuring a unique combination of functional groups:

- Azetidine core: A four-membered saturated ring with a carboxamide substituent at position 3.

- 5-Methyl-1,2-oxazole-3-carbonyl: An oxazole ring with a methyl group at position 5, linked via a carbonyl group to the azetidine nitrogen.

- 5-Chloro-2-cyanophenyl: A chlorinated and cyano-substituted aromatic ring attached to the azetidine carboxamide.

Its design leverages rigid heterocyclic motifs (azetidine, oxazole) to enhance metabolic stability and target binding affinity .

Properties

IUPAC Name |

N-(5-chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O3/c1-9-4-14(20-24-9)16(23)21-7-11(8-21)15(22)19-13-5-12(17)3-2-10(13)6-18/h2-5,11H,7-8H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZSDWXTNIABER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-amino-3-methylbutanoic acid derivative, under acidic conditions.

Introduction of the chloro and cyano groups:

Formation of the azetidine ring: This step involves the cyclization of an appropriate precursor, such as a 3-chloropropionyl derivative, under basic conditions.

Coupling of the oxazole and azetidine rings: The final step involves the coupling of the oxazole and azetidine rings through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced amides or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: azetidine-carboxamide, oxazole derivatives, or chloro/cyano-substituted aromatics. Below is a detailed comparison using data from patents, catalogs, and synthetic studies:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituting azetidine with pyrazole () reduces ring strain but may decrease conformational rigidity, impacting binding kinetics .

Impact of Chloro/Cyano Groups: The 5-chloro-2-cyanophenyl group in the target compound introduces electronegative and π-deficient properties, which are absent in analogs like the diphenylmethyl derivative (). These groups may enhance interactions with hydrophobic enzyme pockets .

Molecular Weight and Drug-Likeness :

- The target compound (409.81 g/mol) falls within the acceptable range for oral bioavailability, whereas the diphenylmethyl analog (522.95 g/mol) may face challenges due to higher molecular weight .

Biological Activity

The compound N-(5-chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

The molecular formula of the compound is with a molecular weight of approximately 334.74 g/mol.

Structural Features

The structure of the compound includes:

- A chlorinated phenyl group which may enhance lipophilicity.

- A methyl-substituted oxazole ring that contributes to its biological activity.

- An azetidine moiety which plays a crucial role in the compound's pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Lysophosphatidic Acid (LPA) Receptor Antagonism : Compounds similar to this structure have shown antagonistic activity against LPA receptors, which are implicated in various pathological conditions, including cancer and fibrosis .

- Antimicrobial Activity : Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. The presence of the oxazole ring contributes to this activity by interfering with bacterial cell wall synthesis and function .

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards certain cancer cell lines while sparing normal cells, indicating a potential for targeted cancer therapy .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various substituted oxazole derivatives, including compounds structurally related to our target compound. The results indicated that certain derivatives demonstrated potent activity against Staphylococcus spp., with mechanisms likely involving disruption of biofilm formation .

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on L929 normal fibroblast cells revealed that while some related compounds were toxic at higher concentrations, others led to increased cell viability, suggesting a selective action mechanism .

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications in the chemical structure significantly affect biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance receptor binding affinity and improve therapeutic efficacy .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationships

| Compound Variant | Key Structural Features | Biological Activity |

|---|---|---|

| N-(5-chloro-2-cyanophenyl) derivative | Chlorinated phenyl group | Enhanced antimicrobial activity |

| 5-Methyl-1,2-oxazole derivative | Methyl group on oxazole ring | Increased cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.